molecular formula C10H19NO B13189756 [1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol

[1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol

Cat. No.: B13189756
M. Wt: 169.26 g/mol
InChI Key: QPBJHAACMVBNDF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutylmethanol (CAS: 2041-56-7) is a bicyclic amino alcohol with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol. Key physicochemical properties include a density of 1.022 g/cm³, a boiling point of 194.2°C, and a flash point of 71.3°C . This compound is commercially available through suppliers like Synthonix, Inc., with a purity of 97% . Its rigid cyclobutane backbone and polar functional groups enhance its utility as a building block for synthesizing bioactive molecules, particularly in central nervous system (CNS) targeting agents .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclobutyl]-cyclobutylmethanol

InChI

InChI=1S/C10H19NO/c11-7-10(5-2-6-10)9(12)8-3-1-4-8/h8-9,12H,1-7,11H2

InChI Key

QPBJHAACMVBNDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2(CCC2)CN)O

Origin of Product

United States

Preparation Methods

Direct Aminomethylation of Cyclobutanemethanol

One straightforward synthetic route involves the direct introduction of the aminomethyl group onto cyclobutanemethanol. This can be achieved by:

  • Starting from cyclobutanemethanol or its derivatives
  • Performing a reductive amination or nucleophilic substitution to attach the aminomethyl group at the 1-position of the cyclobutyl ring

However, detailed experimental protocols specifically for this direct method are sparse in open literature, likely due to the compound’s niche application.

Protection and Functional Group Transformation Strategy

A more documented and reliable method involves protection of the amine functionality followed by selective transformations:

  • Step 1: Boc Protection of Aminomethyl Group
    The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane at room temperature. This reaction proceeds over approximately 40 hours to yield the Boc-protected intermediate, tert-butyl {[1-(hydroxymethyl)cyclobutyl]methyl}carbamate, in high yield (~89%).
    Reaction conditions:

    • Reagents: Di-tert-butyl dicarbonate, [1-(aminomethyl)cyclobutyl]methanol
    • Solvent: CH2Cl2
    • Temperature: ~20°C
    • Time: 40 hours
    • Workup: Saturated NH4Cl wash, NaHCO3 wash, drying over Na2SO4, concentration to isolate product
      This step effectively masks the amine to prevent side reactions in subsequent steps.
  • Step 2: Deprotection or Further Functionalization
    After protection, the compound can be subjected to further synthetic manipulations, such as oxidation, substitution, or coupling reactions, depending on the target molecule. Deprotection of the Boc group is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to regenerate the free amine.

Alkylation Approaches

Another approach involves alkylation reactions where an amine precursor is alkylated with a suitable cyclobutylmethanol derivative or vice versa. This can be performed using:

  • Halogenated cyclobutylmethanol derivatives (e.g., bromomethylcyclobutanol)
  • Primary amines or ammonia under basic conditions to form the aminomethyl substituent

This method requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Boc Protection of Amine Di-tert-butyl dicarbonate, CH2Cl2, RT, 40 h ~89 Protects amine for further functionalization
Reductive Aminomethylation Cyclobutanemethanol + formaldehyde + reducing agent Not specified Direct amine introduction, less documented
Alkylation Halogenated cyclobutylmethanol + amine, base Not specified Requires careful control to avoid side reactions
Photochemical [2 + 2] Cycloaddition UV light, Cu(I) catalyst, olefin substrates Variable Builds cyclobutyl ring framework

Experimental Considerations and Research Discoveries

  • Purity and Handling: The compound is generally stored at 4°C, protected from light to maintain stability.
  • Safety: It is classified as hazardous, with irritant properties and corrosive potential, requiring appropriate handling precautions.
  • Functional Group Reactivity: The presence of both amine and alcohol groups allows for diverse chemical transformations, including carbamate formation, esterification, and amide coupling.
  • Synthetic Utility: The compound serves as a valuable intermediate in medicinal chemistry for constructing molecules with constrained cyclobutyl motifs, which can influence biological activity and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : 1-(Aminomethyl)cyclobutylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: : The compound can be reduced to form cyclobutylamines or cyclobutanols using reducing agents such as lithium aluminum hydride or sodium borohydride .

Substitution: : Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles under varying temperatures and solvents.

Major Products Formed

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutylamines and cyclobutanols.

    Substitution: Substituted cyclobutyl derivatives.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural stability . This allows the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Key Observations :

  • The hydrochloride salt derivatives (e.g., CAS 1392213-15-8) exhibit enhanced solubility in polar solvents compared to the free base .
  • Stereochemistry impacts pharmacological activity; the trans-isomer () may show distinct receptor-binding profiles compared to cis configurations .

Physicochemical Properties

Property 1-(Aminomethyl)cyclobutylmethanol (1-Aminocyclobutyl)methanol HCl 2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl
Boiling Point (°C) 194.2 Not reported Not reported
Density (g/cm³) 1.022 Not reported Not reported
Solubility Moderate in water, high in polar solvents High in water (due to HCl salt) Moderate in water
Storage Conditions Room temperature Room temperature Room temperature
References

Insights :

  • Hydrochloride salts generally improve aqueous solubility, critical for drug formulation .
  • The carboxylic acid derivative (CAS 223425-82-9) introduces an ionizable group, enabling salt formation and pH-dependent solubility .

Biological Activity

1-(Aminomethyl)cyclobutylmethanol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclobutane ring and an aminomethyl group. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Aminomethyl)cyclobutylmethanol is C10H17NC_{10}H_{17}N, and its structure can be represented as follows:

PropertyValue
Molecular FormulaC10H17N
Molecular Weight155.25 g/mol
IUPAC Name1-(Aminomethyl)cyclobutylmethanol

Mechanisms of Biological Activity

The biological activity of 1-(Aminomethyl)cyclobutylmethanol is attributed to its ability to interact with various biological targets, including enzymes and receptors. The aminomethyl group enhances its reactivity, potentially leading to interactions that can modulate biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. Preliminary studies suggest that 1-(Aminomethyl)cyclobutylmethanol may inhibit the growth of certain bacterial strains, although specific data on its efficacy remains limited.

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential anticancer properties. Some studies have indicated that cyclobutane derivatives can inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis or cell cycle arrest.

Neuroprotective Effects

The presence of the aminomethyl group may facilitate interactions with neurotransmitter systems, indicating potential neuroprotective effects. This aspect warrants further investigation, particularly in the context of neurodegenerative diseases.

Research Findings and Case Studies

While comprehensive studies specifically targeting 1-(Aminomethyl)cyclobutylmethanol are sparse, related compounds provide valuable insights into its potential biological activities.

Table: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-AminothiazoleAntibacterial
CyclobutylamineNeuroactive effects
4-MethylthiazoleAntifungal
Thiazole derivativesAntimicrobial, anticancer

Synthesis and Application

The synthesis of 1-(Aminomethyl)cyclobutylmethanol can be achieved through various organic synthesis methods, which are crucial for producing the compound for further biological evaluation. Understanding the synthetic pathways is essential for optimizing yield and purity for subsequent studies.

Q & A

What are the established synthetic routes for 1-(Aminomethyl)cyclobutylmethanol, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves cyclobutylamine derivatives and cyclopropanol precursors. A common method includes:

  • Step 1 : Reacting cyclobutylamine with a cyclopropylcarbinol derivative in the presence of a palladium catalyst under controlled temperature (e.g., 60–80°C) and pressure .
  • Step 2 : Purification via recrystallization using ethanol or acetone to achieve >95% purity .
    Optimization Strategies :
  • Vary catalyst loading (e.g., 0.5–2 mol% Pd) to balance cost and yield.
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/acetic acid mobile phase) .

What analytical techniques are most effective for characterizing the structural purity of 1-(Aminomethyl)cyclobutylmethanol?

Basic Research Question
Key methods include:

Technique Application Example Data
¹H/¹³C NMR Confirm backbone structureδ 1.72–1.80 ppm (cyclobutyl CH₂); δ 3.50 ppm (methanol -OH)
FTIR Identify functional groups3300–3500 cm⁻¹ (N-H stretch); 1050–1150 cm⁻¹ (C-O)
X-ray Crystallography Resolve stereochemistryCCDC deposition for bond angles/lengths

How can researchers resolve discrepancies in spectroscopic data when analyzing this compound?

Advanced Research Question
Contradictions in NMR or IR data may arise from solvate formation or dynamic effects. Methodological solutions:

  • Cross-Validation : Compare with computational models (e.g., DFT-predicted NMR shifts) .
  • Variable Temperature NMR : Identify conformational flexibility (e.g., cyclobutyl ring puckering) .
  • Multi-Technique Analysis : Combine X-ray (rigid structure) with solution-state NMR to resolve polymorphism .

What methodologies are recommended for investigating the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question
To study substitution at the aminomethyl group:

  • Reagent Selection : Use alkyl halides (e.g., methyl iodide) in anhydrous THF .
  • Kinetic Monitoring : Track by-products via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) to trace reaction pathways .

How should one design experiments to assess the compound's stability under varying pH and temperature conditions?

Advanced Research Question
Experimental Design :

  • Thermal Stability : Perform TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) .
  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 48h; quantify degradation via LC-MS .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products .

What strategies are effective in scaling up the synthesis while maintaining purity?

Advanced Research Question
Scale-Up Challenges :

  • Catalyst Recovery : Use immobilized Pd catalysts for reuse .
  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps .
  • In-Line Purification : Couple synthesis with simulated moving bed (SMB) chromatography .

In computational studies, which parameters are critical for accurately modeling the compound's interactions with biological targets?

Advanced Research Question
Key Parameters :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties .
  • Molecular Docking : Use AutoDock Vina with flexible active-site residues to assess binding to enzymes (e.g., kinases) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

How can contradictory results in the compound's bioactivity assays be systematically addressed?

Advanced Research Question
Troubleshooting Workflow :

Replicate Assays : Use standardized protocols (e.g., IC₅₀ determination in triplicate).

Control Experiments : Test against known inhibitors (e.g., staurosporine for kinase assays).

Orthogonal Assays : Combine enzymatic (e.g., fluorescence-based) and cellular (e.g., cytotoxicity) readouts .

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